Cobalt;diacetate;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

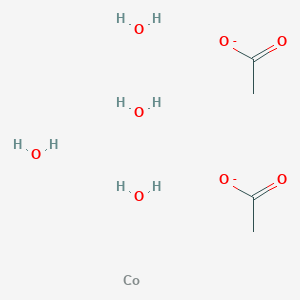

It is commonly found in the form of intense red crystals and has the chemical formula Co(CH₃CO₂)₂·4H₂O . This compound is widely used as a catalyst in various chemical reactions and industrial processes.

Preparation Methods

Cobalt diacetate tetrahydrate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The general reaction is as follows :

[ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2 \cdot 4 \text{H}_2\text{O} ]

In industrial settings, cobalt diacetate tetrahydrate is often produced by recrystallizing cobalt acetate from 50% aqueous acetic acid . The anhydrous form can be obtained by drying the tetrahydrate at 80°C under vacuum for 60 hours .

Chemical Reactions Analysis

Cobalt diacetate tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

Scientific Research Applications

Cobalt diacetate tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in oxidation and esterification reactions.

Biology: Cobalt compounds, including cobalt diacetate, are used in biological studies to understand the role of cobalt in enzymatic processes and cellular functions.

Medicine: Cobalt diacetate is used in the synthesis of pharmaceuticals and as a precursor for cobalt-based drugs.

Industry: It is used as a drying agent in the production of paints and varnishes.

Mechanism of Action

The mechanism of action of cobalt diacetate tetrahydrate involves its ability to act as a catalyst in various chemical reactions. The central cobalt ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. In oxidation reactions, cobalt diacetate can accept electrons, thereby oxidizing other molecules . In reduction reactions, it can donate electrons, reducing other molecules .

Comparison with Similar Compounds

Cobalt diacetate tetrahydrate can be compared with other transition metal acetates, such as nickel acetate and copper acetate. These compounds share similar properties and applications but differ in their specific reactivity and coordination geometries. For example:

Nickel acetate: Similar to cobalt diacetate, nickel acetate forms complexes with unusual coordination geometries and is used as a catalyst in various reactions.

Copper acetate: Copper acetate is used as a catalyst and in the synthesis of copper-based compounds. It has different oxidation states compared to cobalt diacetate, leading to distinct reactivity patterns.

These comparisons highlight the unique properties of cobalt diacetate tetrahydrate, particularly its ability to form stable complexes and act as a versatile catalyst in various chemical reactions.

Properties

Molecular Formula |

C4H14CoO8-2 |

|---|---|

Molecular Weight |

249.08 g/mol |

IUPAC Name |

cobalt;diacetate;tetrahydrate |

InChI |

InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/p-2 |

InChI Key |

CIVRUWGUEDXBED-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.